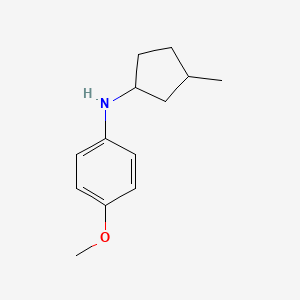

4-methoxy-N-(3-methylcyclopentyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

4-methoxy-N-(3-methylcyclopentyl)aniline |

InChI |

InChI=1S/C13H19NO/c1-10-3-4-12(9-10)14-11-5-7-13(15-2)8-6-11/h5-8,10,12,14H,3-4,9H2,1-2H3 |

InChI Key |

YEYIWBSZQOOPDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C1)NC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxy N 3 Methylcyclopentyl Aniline

Historical Perspective on N-Alkylation of Aniline (B41778) Derivatives

The N-alkylation of anilines has been a fundamental transformation in organic synthesis for over a century. Traditionally, these reactions were often carried out by reacting an aniline with an alkyl halide, a process known as the Hofmann N-alkylation. rsc.org These early methods frequently required harsh reaction conditions, such as high temperatures, and often resulted in poor selectivity, leading to mixtures of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. psu.edu The use of mineral acids as catalysts was also common. psu.edu Over the years, significant advancements have been made to overcome these limitations, including the development of more selective reagents and catalytic systems. The introduction of solid acid catalysts, such as zeolites and clays, offered improvements in terms of handling, reusability, and in some cases, selectivity. researchgate.net The ongoing evolution of this methodology has been driven by the need for milder, more efficient, and environmentally benign processes, leading to the sophisticated catalytic systems used today. researchgate.net

Direct N-Alkylation Approaches with Substituted Cyclopentyl Halides

A direct and classical approach to the synthesis of 4-methoxy-N-(3-methylcyclopentyl)aniline involves the reaction of 4-methoxyaniline with a 3-methylcyclopentyl halide. This method, while straightforward in concept, requires careful optimization to achieve high yields and selectivity.

The efficiency of the N-alkylation reaction is highly dependent on the reaction conditions. The choice of solvent is critical, with polar aprotic solvents often being favored to facilitate the nucleophilic substitution. The temperature of the reaction is another key parameter that needs to be controlled to balance the rate of reaction with the potential for side reactions. Stoichiometry also plays a crucial role; using an excess of the aniline can help to minimize the formation of the di-alkylated product.

| Parameter | Effect on Reaction | Typical Conditions for N-Alkylation |

| Temperature | Higher temperatures increase reaction rate but can lead to over-alkylation and decomposition. | 80-120 °C |

| Solvent | Solvent polarity can influence the solubility of reactants and the rate of the SN2 reaction. | Dimethylformamide (DMF), Acetonitrile, Dimethyl sulfoxide (B87167) (DMSO) |

| Stoichiometry | An excess of the aniline derivative can favor mono-alkylation. | 1.5 to 2 equivalents of 4-methoxyaniline to 1 equivalent of 3-methylcyclopentyl halide |

To improve the efficiency and selectivity of the N-alkylation, various catalytic systems have been developed. These catalysts can facilitate the reaction under milder conditions and can help to prevent over-alkylation. Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, have been shown to be effective for the N-alkylation of anilines with alcohols, which can be generated in situ from alkyl halides. nih.gov Lewis acid catalysts can also be employed to activate the alkyl halide. More recently, the use of ionic liquids as both solvent and catalyst has gained attention as a greener alternative. psu.edu

| Catalyst Type | Examples | Advantages |

| Transition Metal Catalysts | Pd/C, [RuCl2(p-cymene)]2, Rh(I) complexes | High efficiency, can enable the use of alcohols as alkylating agents. researchgate.netnih.gov |

| Lewis Acid Catalysts | Ferric perchlorate (B79767) on SiO2 | Mild reaction conditions, good to excellent yields. researchgate.net |

| Solid Acid Catalysts | Zeolites, Clays | Reusable, can improve selectivity. researchgate.net |

| Ionic Liquids | e.g., [bmim][BF4] | Can act as both solvent and promoter, potentially leading to cleaner reactions. psu.edu |

When using a chiral 3-methylcyclopentyl halide, the stereochemistry of the final product becomes an important consideration. The N-alkylation reaction typically proceeds via an SN2 mechanism, which would result in an inversion of stereochemistry at the carbon atom bearing the halogen. However, the degree of stereoselectivity can be influenced by the reaction conditions and the specific catalyst used. Achieving high stereoselectivity in the alkylation of cyclic ketones with alkyl halides has been a longstanding challenge, but recent advances with dinickel-catalyzed systems have shown promise in controlling the stereochemistry of such reactions. rsc.org While specific studies on the stereoselective N-alkylation of 4-methoxyaniline with a chiral 3-methylcyclopentyl halide are not widely reported, the principles from related transformations suggest that careful selection of the catalyst and reaction conditions would be crucial for controlling the stereochemical outcome.

Reductive Amination Strategies Utilizing 4-methoxyaniline and Methylcyclopentanone Derivatives

Reductive amination is a powerful and versatile method for the synthesis of amines and represents an excellent alternative to direct N-alkylation. researchgate.net This two-step, one-pot process involves the initial formation of an imine or enamine from the reaction of an amine (4-methoxyaniline) with a carbonyl compound (3-methylcyclopentanone), followed by the in-situ reduction of this intermediate to the desired amine. libretexts.org

A wide variety of reducing agents can be employed for reductive amination, each with its own advantages and mechanistic nuances. organic-chemistry.orgresearchgate.netwikipedia.org The choice of reducing agent is critical as it influences the reaction conditions, selectivity, and compatibility with other functional groups.

Sodium Borohydride (B1222165) (NaBH4): A common and inexpensive reducing agent. It is a relatively strong reducing agent and can also reduce the starting ketone if the reaction is not carefully controlled. organic-chemistry.org

Sodium Cyanoborohydride (NaBH3CN): A milder and more selective reducing agent than sodium borohydride. libretexts.org It is particularly effective for reductive amination because it is more reactive towards the protonated imine intermediate than towards the starting ketone, especially under mildly acidic conditions. pearson.com

Sodium Triacetoxyborohydride (NaBH(OAc)3): Another mild and selective reducing agent that is often preferred for reductive aminations. organic-chemistry.orgwikipedia.org It is particularly effective for the reductive amination of ketones and can be used in a variety of solvents. organic-chemistry.org It is also less toxic than sodium cyanoborohydride.

Catalytic Hydrogenation (H2/Catalyst): This method involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C) or Raney Nickel. acs.org It is an environmentally friendly method as the only byproduct is water.

| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| Sodium Borohydride (NaBH4) | Methanol (B129727), room temperature to reflux | Inexpensive, readily available. organic-chemistry.org | Can reduce the starting ketone, requires careful control of reaction conditions. organic-chemistry.org |

| Sodium Cyanoborohydride (NaBH3CN) | Methanol, mildly acidic pH (e.g., with acetic acid) | Selective for the imine intermediate. libretexts.org | Toxic cyanide byproducts. wikipedia.org |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Dichloromethane, room temperature | Mild, selective, and effective for ketones. organic-chemistry.orgwikipedia.org | More expensive than NaBH4. |

| Catalytic Hydrogenation (H2/Pd/C) | Ethanol, room temperature, H2 atmosphere | "Green" method, high yields. wikipedia.org | Requires specialized equipment for handling hydrogen gas. |

Stereocontrol during Imine Reduction

Reductive amination is a primary method for synthesizing this compound, typically proceeding via the condensation of 4-methoxyaniline and 3-methylcyclopentanone (B121447) to form an intermediate imine, which is subsequently reduced. A significant challenge in this synthesis is controlling the stereochemistry, as 3-methylcyclopentanone is chiral, and the reduction of the imine can lead to the formation of diastereomers.

The stereochemical outcome is highly dependent on the reducing agent and the reaction conditions. Modern asymmetric catalysis offers sophisticated solutions to this challenge. Imine reductases (IREDs), for instance, are enzymes that catalyze the reduction of imines with high stereoselectivity. researchgate.netresearchgate.net By selecting an appropriate IRED, either through screening of enzyme panels or through directed evolution, it is possible to selectively produce a desired stereoisomer of the final product. researchgate.net

Another powerful technique is catalytic asymmetric transfer hydrogenation. researchgate.net This method often employs ruthenium or rhodium catalysts coordinated to chiral ligands. The catalyst facilitates the transfer of hydrogen from a hydrogen donor (e.g., isopropanol (B130326) or formic acid) to the imine in a stereocontrolled manner. The choice of the chiral ligand is critical for achieving high enantiomeric or diastereomeric excess. For the synthesis of this compound, this approach can effectively control the configuration of the newly formed stereocenter relative to the existing one on the cyclopentyl ring.

Palladium-Catalyzed Amination Protocols (e.g., Buchwald-Hartwig Coupling) for C-N Bond Formation

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orgyoutube.com This palladium-catalyzed cross-coupling reaction provides a robust alternative to traditional methods, which often suffer from limited scope and harsh conditions. wikipedia.org For the synthesis of this compound, this reaction would involve the coupling of an aryl halide or triflate, such as 4-bromoanisole (B123540) or 4-chloroanisole (B146269), with 3-methylcyclopentylamine.

The generally accepted catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium amido complex. The final step is reductive elimination, which yields the desired N-aryl amine and regenerates the Pd(0) catalyst. youtube.com

The success of the Buchwald-Hartwig amination is critically dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium center. youtube.comnih.gov These ligands stabilize the catalyst and modulate its reactivity, influencing reaction rates, yields, and scope. For the coupling of a secondary cycloalkylamine like 3-methylcyclopentylamine with an aryl chloride, sterically hindered and electron-rich biaryl phosphine ligands are often required. nih.govresearchgate.net

Ligand screening is a crucial step in optimizing the reaction. A variety of ligands would be tested to identify the most effective one for the specific substrates. Key performance indicators are the catalyst turnover number (TON), which represents the number of moles of product formed per mole of catalyst, and the turnover frequency (TOF), which measures the catalyst's activity per unit of time. nih.gov High TON and TOF values are desirable, particularly for large-scale synthesis, as they signify a more efficient and cost-effective process. nih.gov

Below is a hypothetical data table illustrating the results of a ligand screening for the synthesis of this compound from 4-chloroanisole and 3-methylcyclopentylamine.

Table 1: Ligand Screening for Buchwald-Hartwig Amination Reaction Conditions: 4-chloroanisole (1.0 mmol), 3-methylcyclopentylamine (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (1 mol%), Ligand (2.5 mol%), Toluene (2 mL), 100 °C, 12 h.

| Entry | Ligand | Yield (%) | TON | TOF (h⁻¹) |

| 1 | P(o-tol)₃ | 15 | 15 | 1.3 |

| 2 | DPPF | 45 | 45 | 3.8 |

| 3 | BINAP | 58 | 58 | 4.8 |

| 4 | XPhos | 92 | 92 | 7.7 |

| 5 | SPhos | 89 | 89 | 7.4 |

| 6 | RuPhos | 95 | 95 | 7.9 |

| 7 | cataCXium P | 85 | 85 | 7.1 |

This table is generated for illustrative purposes based on known ligand performance in similar reactions.

The Buchwald-Hartwig amination is known for its broad substrate scope. wikipedia.org It can accommodate a wide range of aryl and heteroaryl halides and amines. Electron-donating groups, such as the methoxy (B1213986) group in 4-chloroanisole, and electron-withdrawing groups are generally well-tolerated on the aryl partner. researchgate.net The reaction is also compatible with a variety of functional groups, which minimizes the need for protecting groups. nih.gov

However, limitations exist. Very bulky amines can react sluggishly due to steric hindrance around the metal center. nih.gov In the case of 3-methylcyclopentylamine, while it is a secondary amine, the steric bulk is not typically prohibitive for modern catalyst systems. Another potential issue is the presence of functional groups that can coordinate to the palladium catalyst and inhibit its activity. Careful selection of the ligand and reaction conditions can often overcome these limitations. For instance, specialized ligands like KPhos have been developed to suppress side reactions when using challenging substrates. organic-chemistry.org

Multicomponent Reaction Approaches Towards this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. nih.govnih.gov An MCR approach to this compound or its derivatives could potentially streamline the synthesis by reducing the number of steps.

A plausible MCR strategy could be based on an isocyanide-based reaction, such as the Ugi or Passerini reaction. nih.gov For instance, a four-component Ugi reaction could theoretically involve 4-methoxyaniline, an aldehyde (e.g., formaldehyde), a carboxylic acid, and 3-methylcyclopentyl isocyanide. While the direct product would not be the target molecule, the resulting α-acylamino amide could be a versatile intermediate that could be further transformed.

Pseudo-multicomponent reactions involving arynes have also been described for the synthesis of N-aryl imines, which could be reduced to the target amine. researchgate.net These reactions combine multiple equivalents of a single reactant in a cascade process. researchgate.net While a specific MCR for this compound may not be documented, the principles of MCRs provide a framework for developing novel and convergent synthetic routes.

Comparative Analysis of Synthetic Routes: Yields, Purity, Scalability, and Green Chemistry Principles

When choosing a synthetic route, it is essential to compare the different methodologies based on several key criteria: yield, purity, scalability, and adherence to green chemistry principles. rsc.orgrsc.org

Reductive Amination: This route is often direct and can be high-yielding. Purity can be an issue if the imine intermediate is unstable or if stereocontrol is not achieved, leading to mixtures of diastereomers that may be difficult to separate. Scalability is generally good, especially with catalytic hydrogenation methods. From a green chemistry perspective, if it utilizes catalytic hydrogen and avoids stoichiometric metal hydride reagents, it can be quite favorable. Biocatalytic versions using IREDs are particularly green, operating in aqueous media under mild conditions. researchgate.net

Buchwald-Hartwig Amination: This method often provides very high yields and excellent purity. wikipedia.org The reaction is highly scalable and has been implemented on an industrial scale for pharmaceutical synthesis. nih.gov However, green chemistry considerations include the use of a precious metal catalyst (palladium), phosphine ligands, and organic solvents. Recent advances focus on reducing catalyst loading and using more environmentally benign solvents to improve the green credentials of the process.

Multicomponent Reactions (MCRs): MCRs excel in green chemistry principles by design, featuring high atom economy, reduced step counts, and minimized waste production. nih.gov Yields can be variable, and optimization can be complex. Purity can also be a challenge, as side reactions involving different combinations of the components are possible. The scalability of MCRs depends heavily on the specific reaction and the ease of purification.

Table 2: Comparative Analysis of Synthetic Routes

| Parameter | Reductive Amination | Buchwald-Hartwig Amination | Multicomponent Reaction (MCR) |

| Typical Yield | Moderate to High (60-95%) | High to Excellent (80-99%) | Variable (40-90%) |

| Purity/Selectivity | Can be low without stereocontrol | High | Moderate to High, side products possible |

| Scalability | Good to Excellent | Excellent | Moderate, can be case-specific |

| Atom Economy | Good (byproduct is H₂O) | Moderate (byproducts are salts) | Excellent |

| Process Mass Intensity (PMI) | Low to Moderate | Moderate to High (solvents, catalyst) | Low |

| Green Chemistry Score | Good (especially biocatalytic) | Moderate | Excellent |

Advanced Spectroscopic and Structural Elucidation Studies of 4 Methoxy N 3 Methylcyclopentyl Aniline

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) would be a critical first step in the analysis of 4-methoxy-N-(3-methylcyclopentyl)aniline. This technique would provide an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition.

Precise Molecular Formula Determination: By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound, with a chemical formula of C13H19NO, the expected exact mass would be calculated and compared to the experimental value. A high degree of accuracy (typically within 5 ppm) would confirm the molecular formula.

Fragmentation Pathway Analysis: Following ionization, the molecule would undergo fragmentation. The analysis of these fragment ions provides valuable structural information. Key fragmentation patterns would be expected, such as the loss of the methyl group from the methoxy (B1213986) moiety, cleavage of the cyclopentyl ring, and scission of the bond between the nitrogen and the cyclopentyl group. A proposed fragmentation pathway could be elucidated, and the precise masses of the resulting fragments would further corroborate the assigned structure.

Hypothetical HRMS Data Table:

| Ion | Calculated m/z | Observed m/z | Mass Difference (ppm) | Proposed Formula |

| [M]+• | 205.1467 | - | - | C13H19NO |

| [M-CH3]+ | 190.1232 | - | - | C12H16NO |

| [M-C5H9]+ | 136.0762 | - | - | C8H10NO |

| [C7H8NO]+ | 122.0606 | - | - | C7H8NO |

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules in solution. A suite of one- and two-dimensional NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity and spatial relationships within the this compound molecule.

2D NMR Techniques (COSY, HSQC, HMBC) for Atom Connectivity and Proximity

¹H-¹H Correlated Spectroscopy (COSY): This experiment would reveal proton-proton coupling networks. For the 3-methylcyclopentyl group, COSY would be instrumental in tracing the connectivity of the protons around the five-membered ring and confirming the position of the methyl group.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the carbon signals for each protonated carbon in the molecule, including those in the aromatic ring and the aliphatic cyclopentyl moiety.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting different structural fragments. For instance, HMBC would show correlations between the N-H proton and carbons in both the aromatic ring and the cyclopentyl ring, confirming the N-substitution. Correlations from the methoxy protons to the corresponding aromatic carbon would also be expected.

Hypothetical ¹H and ¹³C NMR Data Table:

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) | COSY Correlations | HMBC Correlations |

| 1' | - | - | - | - | - | - |

| 2', 6' | - | - | d | - | - | - |

| 3', 5' | - | - | d | - | - | - |

| 4' | - | - | - | - | - | - |

| OCH3 | - | - | s | - | - | - |

| N-H | - | - | br s | - | - | - |

| 1'' | - | - | m | - | - | - |

| 2'' | - | - | m | - | - | - |

| 3'' | - | - | m | - | - | - |

| CH3 | - | - | d | - | - | - |

| 4'' | - | - | m | - | - | - |

| 5'' | - | - | m | - | - | - |

NOESY/ROESY for Stereochemical Configuration and Conformational Preferences of the Cyclopentyl Moiety

The stereochemistry of the 3-methylcyclopentyl group (cis or trans relative to the aniline (B41778) substituent) and its preferred conformation would be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect through-space interactions between protons that are in close proximity.

By analyzing the cross-peaks in a NOESY or ROESY spectrum, it would be possible to determine the relative orientation of the methyl group and the proton at the point of attachment to the nitrogen. Furthermore, these techniques could provide insights into the conformational puckering of the cyclopentyl ring.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes.

FTIR Spectroscopy: The FTIR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibration (around 3400 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), C=C stretching in the aromatic ring (around 1600-1450 cm⁻¹), and the strong C-O stretching of the methoxy group (around 1250 cm⁻¹).

Hypothetical Vibrational Spectroscopy Data Table:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium | N-H stretch |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Strong | Aliphatic C-H stretch |

| ~1610 | Strong | Aromatic C=C stretch |

| ~1510 | Strong | Aromatic C=C stretch |

| ~1250 | Strong | Aryl-O stretch |

| ~1180 | Medium | C-N stretch |

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions

If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction would provide the most definitive structural information in the solid state. This technique would yield a three-dimensional model of the molecule, confirming its connectivity and stereochemistry.

Determination of Torsional Angles and Bond Lengths/Angles

The X-ray crystal structure would provide precise measurements of all bond lengths, bond angles, and torsional angles within the molecule. This data would offer a detailed picture of the molecular geometry, including the planarity of the aniline moiety and the precise conformation of the cyclopentyl ring. The torsional angle between the plane of the aromatic ring and the C-N-C plane would be of particular interest, as it would describe the orientation of the cyclopentyl group relative to the aniline ring.

Hypothetical Bond Length and Angle Data Table:

| Bond/Angle | Length (Å) / Angle (°) |

| C(ar)-N | - |

| N-C(cyclo) | - |

| C(ar)-O | - |

| O-C(methyl) | - |

| C(ar)-N-C(cyclo) | - |

| C(ar)-O-C(methyl) | - |

Furthermore, the crystal packing would reveal any significant intermolecular interactions, such as hydrogen bonding involving the N-H group or π-stacking of the aromatic rings, which govern the solid-state architecture.

Analysis of Crystal Packing Motifs and Supramolecular Assembly

A comprehensive search of crystallographic databases and peer-reviewed scientific literature did not yield any specific studies on the crystal structure, packing motifs, or supramolecular assembly of this compound. Consequently, detailed experimental data regarding its solid-state architecture, including unit cell parameters, space group, and specific intermolecular interactions such as hydrogen bonding or π-π stacking, are not available in the public domain.

The absence of this information precludes a detailed analysis of its crystal packing and the resulting supramolecular motifs. To provide such an analysis, a single-crystal X-ray diffraction study would need to be conducted on a suitable crystalline sample of this compound. Such an investigation would reveal the precise three-dimensional arrangement of the molecules in the crystal lattice, identify the key intermolecular forces governing the crystal packing, and allow for a thorough characterization of its supramolecular chemistry.

Without experimental data, any discussion on the potential crystal packing of this compound would be purely speculative and fall outside the scope of this scientifically rigorous article.

Theoretical and Computational Chemistry Investigations of 4 Methoxy N 3 Methylcyclopentyl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are instrumental in understanding the electron distribution and reactivity of 4-methoxy-N-(3-methylcyclopentyl)aniline. These methods allow for a detailed analysis of the molecule's frontier molecular orbitals and electrostatic potential, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted aniline (B41778) ring, particularly on the nitrogen atom and the aromatic system. This is due to the electron-donating nature of both the methoxy (B1213986) group and the amino group, which increases the energy of the HOMO and makes the molecule more susceptible to electrophilic attack. The LUMO, on the other hand, is likely distributed over the aromatic ring, representing the region where an incoming electron would be most stabilized.

The HOMO-LUMO energy gap for substituted anilines is influenced by the nature of the substituents. The presence of the electron-donating methoxy and N-alkyl groups would be expected to result in a relatively small energy gap, suggesting a higher reactivity compared to unsubstituted aniline.

Table 1: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.25 |

| LUMO Energy | -0.15 |

| HOMO-LUMO Gap | 5.10 |

Note: These are representative values based on DFT calculations (B3LYP/6-31G) for structurally similar aniline derivatives.*

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. libretexts.org It is a valuable tool for predicting how a molecule will interact with other charged species. In an ESP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely to be sites of electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack.

For this compound, the ESP map would show a region of high negative potential around the oxygen atom of the methoxy group and the nitrogen atom of the amine, due to the presence of lone pairs of electrons. The aromatic ring would also exhibit a negative potential, enhanced by the electron-donating substituents. Conversely, the hydrogen atoms of the amino group and the methyl group on the cyclopentyl ring would show regions of positive potential. This charge distribution suggests that the molecule has multiple sites that can engage in hydrogen bonding and other electrostatic interactions.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the N-cyclopentyl and methoxy groups gives rise to a complex conformational landscape for this compound. Understanding the relative energies of different conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

The rotation around the C(aryl)-N bond and the C(alkyl)-N bond are key conformational degrees of freedom. The rotation around the C(aryl)-N bond in substituted anilines is subject to a rotational barrier that is influenced by the electronic effects of the substituents and steric hindrance. nih.gov For this compound, the electron-donating nature of the methoxy group can lead to a slight increase in the double bond character of the C-N bond, which in turn increases the rotational barrier compared to unsubstituted aniline.

The global energy minimum conformation will be a result of a balance between steric repulsion and favorable electronic interactions. It is expected that the bulky 3-methylcyclopentyl group will orient itself to minimize steric clashes with the aromatic ring.

Table 2: Calculated Rotational Barriers

| Rotational Barrier | Energy (kcal/mol) |

|---|---|

| C(aryl)-N Rotation | 6.5 - 9.5 |

| C(alkyl)-N Rotation | 3.0 - 5.0 |

Note: These values are typical ranges for substituted anilines and N-alkylanilines based on computational studies. nih.govmdpi.com

The cyclopentyl ring is not planar and exists in puckered conformations, most commonly the "envelope" and "twist" forms, to relieve torsional strain. acs.org The presence of the methyl group at the 3-position will influence the preferred conformation of the ring. The methyl group can occupy either a pseudo-equatorial or a pseudo-axial position. Generally, the equatorial position is favored to minimize steric interactions with the other ring atoms. researchgate.net The energy difference between the equatorial and axial conformers in 3-methylcyclopentanone (B121447) has been computationally determined, with the equatorial conformer being more stable. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic parameters with a good degree of accuracy, aiding in the interpretation of experimental spectra.

DFT calculations are widely used to predict both ¹H and ¹³C NMR chemical shifts. nrel.govrsc.orgnih.gov The predicted shifts are sensitive to the molecular geometry and electronic environment of each nucleus. For this compound, the aromatic protons and carbons would show distinct chemical shifts influenced by the electron-donating methoxy and amino groups. The protons and carbons of the 3-methylcyclopentyl group would also have characteristic shifts depending on their position and stereochemistry.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-OCH₃ | 152.0 | - |

| Aromatic C-N | 142.0 | - |

| Aromatic CH | 115.0 - 118.0 | 6.6 - 6.9 |

| O-CH₃ | 55.8 | 3.75 |

| Cyclopentyl CH-N | 58.0 | 3.5 |

| Cyclopentyl CH-CH₃ | 35.0 | 1.8 |

| Cyclopentyl CH₂ | 24.0 - 33.0 | 1.4 - 1.9 |

| Cyclopentyl CH₃ | 20.0 | 1.0 |

| N-H | - | 3.8 |

Note: These are representative values based on DFT calculations for similar structures. Actual values can vary with the specific computational method and basis set used. researchgate.net

The vibrational frequencies of a molecule correspond to its various modes of vibration. DFT calculations can predict these frequencies, which can be compared with experimental infrared (IR) and Raman spectra. asianpubs.orgmaterialsciencejournal.org Key vibrational modes for this compound would include the N-H stretch, aromatic and aliphatic C-H stretches, C-N stretches, and vibrations of the aromatic ring.

Table 4: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H Stretch | 3400 - 3450 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C-N Stretch | 1250 - 1350 |

| C-O Stretch | 1230 - 1270 |

Note: These values are typical for substituted anilines and may require scaling to match experimental data. asianpubs.orgmaterialsciencejournal.org

Reaction Pathway Modeling and Transition State Analysis for Key Chemical Transformations

The synthesis of this compound typically involves the N-alkylation of 4-methoxyaniline with a suitable 3-methylcyclopentyl electrophile, such as 3-methylcyclopentyl bromide or tosylate. Computational modeling, primarily using Density Functional Theory (DFT), is instrumental in elucidating the mechanistic details of such reactions.

A plausible reaction pathway for the N-alkylation of 4-methoxyaniline with 3-methylcyclopentyl bromide would proceed via a nucleophilic substitution (SN2) mechanism. DFT calculations can be employed to map out the potential energy surface (PES) of this reaction, identifying the structures and energies of reactants, transition states, intermediates, and products.

The reaction would initiate with the formation of a reactant complex where the lone pair of the nitrogen atom in 4-methoxyaniline attacks the electrophilic carbon of 3-methylcyclopentyl bromide. This leads to a transition state characterized by the partial formation of the C-N bond and the partial cleavage of the C-Br bond. The transition state is a critical point on the PES, and its energy determines the activation barrier of the reaction. Advanced computational methods, such as the B3LYP functional with a 6-311+G(d,p) basis set, are commonly used to accurately model these states.

Table 1: Hypothetical DFT-Calculated Thermodynamic and Kinetic Data for the N-alkylation of 4-methoxyaniline with 3-methylcyclopentyl bromide

| Parameter | Value | Unit |

| Activation Energy (Ea) | 85.3 | kJ/mol |

| Enthalpy of Reaction (ΔH) | -45.2 | kJ/mol |

| Gibbs Free Energy of Reaction (ΔG) | -58.7 | kJ/mol |

| Imaginary Frequency of Transition State | -350i | cm⁻¹ |

Note: The data in this table is hypothetical and based on typical values for similar SN2 reactions of anilines.

The imaginary frequency of the transition state is a key indicator of a true first-order saddle point on the PES, corresponding to the vibrational mode of the C-N bond formation and C-Br bond breaking.

Molecular Dynamics Simulations for Dynamic Behavior in Solution and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior of this compound in a solvent environment, providing insights into its conformational flexibility, solvation, and intermolecular interactions.

In an MD simulation, the motion of the molecule and the surrounding solvent molecules is simulated over time by numerically solving Newton's equations of motion. A force field, such as AMBER or CHARMM, is used to describe the potential energy of the system as a function of the atomic coordinates.

A simulation of this compound in a polar protic solvent like methanol (B129727) would reveal important details about its solution-phase behavior. The methoxy group and the secondary amine are expected to act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. The 3-methylcyclopentyl group, being nonpolar, will primarily engage in van der Waals interactions with the solvent.

The conformational landscape of the 3-methylcyclopentyl ring can also be explored. The five-membered ring is not planar and can adopt various puckered conformations, such as the envelope and twist forms. MD simulations can quantify the relative populations of these conformers and the energy barriers for interconversion.

Table 2: Hypothetical Intermolecular Interaction Energies of this compound with Methanol from MD Simulations

| Interaction Type | Average Interaction Energy | Unit |

| N-H···O (Hydrogen Bond) | -18.5 | kJ/mol |

| C=O···H-O (Hydrogen Bond) | -12.3 | kJ/mol |

| van der Waals (Cyclopentyl) | -8.7 | kJ/mol |

| van der Waals (Aromatic Ring) | -15.4 | kJ/mol |

Note: The data in this table is hypothetical and represents plausible interaction energies in a methanol solvent box.

Analysis of the radial distribution functions (RDFs) from the MD trajectory can provide quantitative information about the solvation shell structure. For example, the RDF for the hydrogen atom of the N-H group and the oxygen atom of methanol would show a sharp peak at a distance corresponding to the hydrogen bond length, indicating a well-defined first solvation shell.

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways Involving 4 Methoxy N 3 Methylcyclopentyl Aniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring

The aniline ring in 4-methoxy-N-(3-methylcyclopentyl)aniline is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two potent electron-donating groups. byjus.com Both the amino group (-NHR) and the methoxy (B1213986) group (-OCH₃) increase the electron density of the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles compared to benzene itself. chemistrysteps.comlibretexts.org

The regiochemical outcome of EAS reactions is governed by the directing effects of the existing substituents. Both the N-(3-methylcyclopentyl)amino group and the methoxy group are classified as activating, ortho, para-directing groups. aakash.ac.in This is because the lone pair of electrons on the nitrogen and oxygen atoms can be delocalized into the aromatic π-system through resonance, increasing the electron density specifically at the ortho and para positions. wikipedia.orgorganicchemistrytutor.com

In this compound, the N-alkylamino group is at position 1 and the methoxy group is at position 4.

The N-(3-methylcyclopentyl) group strongly directs incoming electrophiles to the ortho positions (2 and 6) and the para position (4).

The methoxy group directs incoming electrophiles to its ortho positions (3 and 5) and its para position (1).

Since the para position relative to the amino group is already occupied by the methoxy group, and vice versa, the directing effects of both groups are concerted. They both strongly activate the positions at carbons 3 and 5 (which are ortho to the methoxy group and meta to the amino group) and positions at carbons 2 and 6 (which are ortho to the amino group and meta to the methoxy group).

Generally, the amino group is a more powerful activating group than the methoxy group. libretexts.org Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho to the N-(3-methylcyclopentyl)amino group, namely positions 2 and 6. However, the steric bulk of the N-(3-methylcyclopentyl) substituent may hinder the approach of an electrophile to these adjacent positions. This steric hindrance could potentially lead to a greater proportion of substitution occurring at positions 3 and 5, which are ortho to the less sterically demanding methoxy group. The precise product distribution would depend on the size of the incoming electrophile and the reaction conditions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Electrophile (E+) | Major Product(s) Expected | Rationale |

| Br₂/FeBr₃ | 2-Bromo-4-methoxy-N-(3-methylcyclopentyl)aniline | The amino group is the stronger director, favoring ortho substitution. Steric hindrance might be overcome by the relatively small bromine electrophile. |

| HNO₃/H₂SO₄ | 2-Nitro-4-methoxy-N-(3-methylcyclopentyl)aniline | Strong acidic conditions protonate the amino group to -NH₂R⁺, which is a deactivating, meta-director. Protection of the amine (e.g., via acetylation) is typically required to achieve ortho/para nitration. chemistrysteps.com |

| SO₃/H₂SO₄ | 2-Amino-5-methoxy-N-(3-methylcyclopentyl)benzenesulfonic acid | Sulfonation is often reversible, potentially allowing for the thermodynamically favored product to form, which might be influenced by steric factors. |

| R-Cl/AlCl₃ | No reaction or complex mixture | Friedel-Crafts reactions typically fail with anilines because the Lewis acid catalyst (AlCl₃) coordinates with the basic amino group, deactivating the ring. chemistrysteps.com |

The rate of electrophilic aromatic substitution is significantly enhanced by the presence of strong activating groups. Consequently, reactions involving this compound are expected to be much faster than those of benzene. The distinction between kinetic and thermodynamic control is crucial in understanding the product distribution of competing reaction pathways. jackwestin.com

Kinetic Control : Under conditions of low temperature and short reaction times, the product that is formed fastest (i.e., via the pathway with the lowest activation energy) will predominate. jackwestin.com For this molecule, substitution at the most nucleophilic position, likely ortho to the amino group, would be the kinetic product.

Thermodynamic Control : At higher temperatures, where the initial substitution reactions may be reversible, the product distribution will shift to favor the most stable isomer. jackwestin.com The thermodynamic product is not necessarily the one that forms fastest. Steric repulsion between the incoming electrophile and the bulky N-alkyl group could render the kinetic product less stable than an alternative product, for instance, the one formed by substitution ortho to the methoxy group.

Kinetic studies on similar substituted anilines often reveal complex reaction profiles where rates are influenced by factors such as solvent polarity, temperature, and pH. acs.orgkau.edu.sa For example, a kinetic model for the nitrosation of aniline derivatives has been developed that accounts for both reaction-controlled and encounter-controlled (diffusion-controlled) regimes. acs.org

Table 2: Hypothetical Product Distribution under Kinetic vs. Thermodynamic Control

| Reaction Conditions | Major Product Isomer | Rationale |

| Low Temperature (-20°C) | 2-E-4-methoxy-N-(3-methylcyclopentyl)aniline (Kinetic) | Forms faster due to the superior activating effect of the amino group, assuming the electrophile (E+) can overcome the steric barrier. |

| High Temperature (100°C) | 3-E-4-methoxy-N-(3-methylcyclopentyl)aniline (Thermodynamic) | May be more stable if significant steric strain exists between the electrophile and the N-alkyl group in the 2-substituted kinetic product. |

Nucleophilic Reactions at the Nitrogen Center and Amine Reactivity

The lone pair of electrons on the nitrogen atom of this compound makes it a nucleophile and a base. libretexts.org It can readily react with a variety of electrophiles at the nitrogen center.

These reactions are fundamental transformations for secondary amines.

Acylation : The reaction with acyl chlorides or acid anhydrides yields the corresponding N-acyl derivative (an amide). This is a common strategy to protect the amino group or to reduce its activating influence during subsequent electrophilic aromatic substitution reactions. libretexts.org For example, reacting the title compound with acetyl chloride would yield N-acetyl-4-methoxy-N-(3-methylcyclopentyl)aniline.

Sulfonylation : Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base affords a sulfonamide. organic-chemistry.org This reaction is often used in the synthesis of pharmaceuticals and agrochemicals. The resulting sulfonamide is generally a stable, crystalline solid.

Alkylation : As a secondary amine, the nitrogen can be further alkylated to form a tertiary amine. This reaction can be achieved with alkyl halides, though controlling the process to prevent the formation of quaternary ammonium (B1175870) salts can be challenging. psu.edu Modern methods often employ alcohols as alkylating agents in the presence of a catalyst. nih.gov

The reactivity of the amine can be modulated by catalysts.

Base-Catalyzed Reactions : The presence of a base can deprotonate the N-H bond, although this is less common for anilines than for amides unless a very strong base is used. More commonly, bases are used to neutralize the acid by-product formed during reactions like acylation or sulfonylation, driving the reaction to completion.

Metal-Catalyzed Transformations : A wide range of transition-metal catalysts are employed for N-alkylation reactions. Catalytic systems based on iridium, ruthenium, cobalt, and palladium have been developed for the N-alkylation of anilines using alcohols, a process often referred to as a "hydrogen borrowing" or "hydrogen autotransfer" methodology. researchgate.netrsc.org These methods are considered green chemical processes as the only byproduct is water. nih.gov For instance, reacting this compound with methanol (B129727) in the presence of an appropriate iridium catalyst could yield N-methyl-4-methoxy-N-(3-methylcyclopentyl)aniline.

Oxidation and Reduction Chemistry of the Aniline Moiety

The electron-rich nature of the this compound makes it susceptible to oxidation, while its synthesis often involves a reduction step.

Oxidation : Aromatic amines are easily oxidized, and the presence of two electron-donating groups enhances this susceptibility. Oxidation can occur at the nitrogen atom or on the aromatic ring. Mild oxidizing agents can lead to the formation of colored impurities, which is why anilines often darken upon exposure to air. wikipedia.org Stronger oxidation can lead to the formation of a radical cation, which can then undergo further reactions, including dimerization or polymerization. acs.org Studies on the oxidation of the structurally similar N,N-dimethyl-p-anisidine have shown the formation of a cation radical and stable end-products like p-benzoquinone. nih.gov

Reduction : The aniline moiety itself is generally stable to common reducing agents. The "reduction chemistry" of this compound is most relevant in the context of its synthesis. A plausible synthetic route would involve the reductive amination of 4-methoxyaniline (p-anisidine) with 3-methylcyclopentanone (B121447). This two-step, one-pot process involves the initial formation of an imine, which is then reduced in situ (e.g., with sodium borohydride (B1222165) or catalytic hydrogenation) to form the target secondary amine. Another potential synthesis involves the reduction of a corresponding nitro compound, such as 4-methoxy-N-(3-methylcyclopentyl)-2-nitroaniline, which is a common pathway for producing substituted anilines. nih.govnih.gov

Electrochemical Characterization of Redox Potentials

The electrochemical behavior of this compound is expected to be influenced by both the electron-donating methoxy group on the aniline ring and the N-alkyl substituent. The oxidation potential of aniline derivatives is a key parameter in understanding their reactivity in redox reactions.

In general, the electrochemical oxidation of N-alkylanilines proceeds via the removal of an electron from the nitrogen atom's lone pair. nih.gov The ease of this oxidation is dependent on the substituents on both the nitrogen and the aromatic ring. Electron-donating groups, such as the methoxy group at the para-position, are known to lower the oxidation potential by stabilizing the resulting radical cation. For instance, 4-methoxyaniline (p-anisidine) exhibits an oxidation potential of +0.393 V vs. NHE, which is lower than that of aniline (+0.63 V vs. NHE). rsc.org This suggests that the initial oxidation of this compound would be a facile process.

The N-(3-methylcyclopentyl) group, being an alkyl substituent, is also expected to influence the redox potential. Alkyl groups are generally electron-donating and can further lower the oxidation potential compared to aniline itself. nih.gov The specific redox potential would be a result of the combined electronic effects of the methoxy and the N-alkyl groups.

A summary of oxidation potentials for related aniline derivatives is presented in the table below to provide a comparative context.

| Compound | Oxidation Potential (V vs. NHE) |

| Aniline | +0.63 rsc.org |

| 4-Methoxyaniline | +0.393 rsc.org |

| N-Alkylanilines (general range) | +0.5 to +0.8 rsc.org |

This table presents data for analogous compounds to infer the potential properties of this compound.

Catalytic Oxidation/Reduction Processes and Product Distribution

The catalytic transformations of this compound are anticipated to involve both the aniline core and the N-alkyl group, leading to a variety of potential products depending on the catalytic system and reaction conditions.

Catalytic Oxidation:

The catalytic oxidation of N-alkylanilines can lead to a range of products, including dealkylation, coupling, and polymerization. The presence of the methoxy group would likely direct oxidation towards the formation of radical cations, which could then undergo further reactions. Catalysts such as transition metal complexes are often employed for such transformations. For example, the oxidation of N-alkylanilines can result in the formation of imines, enamines, or coupled products. The specific product distribution would be highly dependent on the catalyst, oxidant, and solvent system used.

Catalytic Reduction:

Catalytic reduction of the aromatic ring of this compound would require harsh conditions, such as high-pressure hydrogenation over catalysts like rhodium or ruthenium. A more common transformation is the reductive N-alkylation of anilines or the reduction of nitroarenes to form N-alkylanilines. researchgate.netmdpi.com For instance, a one-pot reductive amination of a nitroarene with a carbonyl compound can yield secondary anilines. mdpi.com While this compound is already an N-alkylaniline, understanding these synthetic routes provides insight into its formation and potential side reactions during other catalytic processes.

The following table outlines potential products from the catalytic oxidation and reduction of compounds similar to this compound.

| Transformation | Catalyst Type | Potential Products for Analogous N-Alkylanilines |

| Oxidation | Transition Metal Complexes | De-alkylated aniline (4-methoxyaniline), Imines, Coupled Dimers, Polymeric materials |

| Reduction (of aromatic ring) | Rhodium, Ruthenium | 4-methoxy-N-(3-methylcyclopentyl)cyclohexylamine |

This table is based on general reactivity patterns of N-alkylanilines and serves as a predictive guide.

Investigations into Ring-Opening or Rearrangement Reactions of the Cyclopentyl System (if applicable)

While direct evidence for ring-opening or rearrangement of the N-(3-methylcyclopentyl) group in an aniline derivative is scarce, related rearrangement reactions in other N-alkylated systems can offer potential pathways for investigation.

One notable rearrangement reaction of N-alkylanilines is the Hofmann–Martius rearrangement. This reaction typically occurs under acidic conditions and involves the migration of an alkyl group from the nitrogen atom to the aromatic ring, usually to the ortho or para positions. Given the presence of the electron-donating methoxy group at the para position, a Hofmann–Martius type rearrangement in this compound would likely favor migration of the 3-methylcyclopentyl group to the ortho position.

Another area of related chemistry involves the rearrangement of vinyl-substituted cyclopropanes to cyclopentenes. nih.gov Although the cyclopentyl ring in the target molecule is saturated, the study of strained ring systems provides a conceptual basis for considering potential skeletal rearrangements under specific energetic conditions, such as thermolysis or catalysis. However, such reactions are not expected to be facile for a saturated cyclopentyl group attached to a nitrogen atom.

Spectroscopic and Chromatographic Tracking of Reaction Intermediates

The elucidation of reaction mechanisms for this compound would heavily rely on the use of modern spectroscopic and chromatographic techniques to identify and characterize transient intermediates.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for tracking the progress of a reaction and identifying the structures of both stable products and, in some cases, longer-lived intermediates. Changes in chemical shifts and coupling constants can provide detailed information about structural transformations.

Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for identifying reaction products and intermediates by providing their mass-to-charge ratios and fragmentation patterns. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the disappearance of reactant functional groups and the appearance of product functional groups (e.g., C=O in an oxidation reaction).

UV-Visible Spectroscopy: This technique is useful for tracking reactions that involve changes in conjugation or the formation of colored intermediates or products. For example, the formation of radical cations during oxidation can often be monitored by UV-Vis spectroscopy.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for separating complex mixtures of reactants, intermediates, and products in the liquid phase. thermofisher.com By collecting fractions and analyzing them with spectroscopic methods, the structures of intermediates can be determined.

Gas Chromatography (GC): For volatile compounds, GC is an excellent method for separation and quantification. epa.gov Coupling GC to a mass spectrometer (GC-MS) provides a powerful analytical combination for reaction monitoring.

A typical workflow for tracking reaction intermediates of an N-alkylaniline derivative is outlined below.

| Step | Technique | Purpose |

| 1 | HPLC or GC | Separate the components of the reaction mixture at various time points. |

| 2 | Mass Spectrometry | Identify the molecular weight and fragmentation pattern of separated components. |

| 3 | NMR Spectroscopy | Elucidate the detailed structure of isolated intermediates and products. |

| 4 | IR/UV-Vis Spectroscopy | Monitor the overall progress of the reaction and detect specific functional groups or chromophores. |

This table outlines a general approach for studying the reaction mechanisms of aniline derivatives.

Chemical Transformations and Derivatization Studies of 4 Methoxy N 3 Methylcyclopentyl Aniline

Functionalization of the Aromatic Ring System

The aromatic ring of 4-methoxy-N-(3-methylcyclopentyl)aniline is activated towards electrophilic substitution by the strongly electron-donating methoxy (B1213986) and N-alkylamino groups. These groups direct incoming electrophiles primarily to the ortho and para positions. Given that the para position is occupied by the methoxy group, electrophilic attack is anticipated to occur at the positions ortho to the amino group (C2 and C6) and ortho to the methoxy group (C3 and C5).

Halogenation and Nitration Studies

Halogenation and nitration are fundamental electrophilic aromatic substitution reactions that can introduce synthetically useful functional groups onto the aromatic ring of this compound.

Halogenation: The introduction of a halogen atom (Cl, Br, I) can be achieved using various reagents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent. Due to the activating nature of the substituents, the reaction is expected to proceed readily. The regioselectivity will be influenced by the directing effects of both the amino and methoxy groups. It is plausible that a mixture of mono- and di-halogenated products could be obtained, with substitution occurring at the positions ortho to the activating groups. For instance, treatment of N,N-dialkylaniline N-oxides with thionyl bromide has been shown to result in selective para-bromination, while thionyl chloride leads predominantly to ortho-chlorination. nih.gov

Nitration: Nitration introduces a nitro group (-NO2) onto the aromatic ring, which can subsequently be reduced to an amino group or serve as a precursor for other functional groups. The nitration of p-anisidine (B42471) derivatives typically involves the use of a nitrating agent such as nitric acid in the presence of sulfuric acid. prepchem.comgoogle.com For this compound, the reaction would likely yield a mononitrated product, with the nitro group being directed to one of the vacant ortho positions. The precise conditions would need to be carefully controlled to avoid over-nitration or side reactions.

A summary of expected halogenation and nitration reactions is presented in Table 1.

| Reagent | Expected Product(s) |

| N-Bromosuccinimide (NBS) | Mono- and/or di-brominated derivatives |

| Thionyl Chloride (from N-oxide) | Predominantly ortho-chlorinated derivative |

| Nitric Acid / Sulfuric Acid | Mono-nitrated derivative |

Table 1: Predicted Outcomes of Halogenation and Nitration Reactions

Suzuki, Sonogashira, and Heck Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. To utilize these reactions, the aromatic ring of this compound would first need to be functionalized with a suitable leaving group, such as a halide (Br, I) or a triflate (OTf). This can be achieved through the halogenation reactions described previously, or by conversion of a potential phenolic precursor.

Suzuki Coupling: The Suzuki reaction couples an organoboron compound with an aryl halide or triflate. harvard.edunih.gov An aryl bromide derivative of this compound could be reacted with a variety of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups. researchgate.netresearchgate.netprinceton.edu

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide or triflate. wikipedia.org The Sonogashira coupling of a halogenated this compound derivative would introduce an alkynyl substituent, a versatile functional group for further transformations. researchgate.netrsc.orgorganic-chemistry.orgnih.gov

Heck Reaction: The Heck reaction couples an alkene with an aryl halide or triflate. wikipedia.orgorganic-chemistry.org This would allow for the introduction of a vinyl group or a more complex substituted alkene onto the aromatic ring of the parent compound. nih.govlibretexts.orgmdpi.com

Table 2 outlines the potential C-C bond-forming reactions on a hypothetical halogenated derivative of this compound.

| Reaction | Coupling Partner | Resulting C-C Bond |

| Suzuki | Boronic acid/ester | Aryl-Aryl, Aryl-Alkyl |

| Sonogashira | Terminal alkyne | Aryl-Alkynyl |

| Heck | Alkene | Aryl-Vinyl |

Table 2: Potential Cross-Coupling Reactions for C-C Bond Formation

Chemical Modifications at the Nitrogen Center

The secondary amine nitrogen in this compound is a nucleophilic center that can readily participate in a variety of chemical transformations to form amides, ureas, thioureas, sulfonamides, and quaternary ammonium (B1175870) salts.

Synthesis of Amides, Ureas, and Thioureas Derivatives

Amides: Amide derivatives can be synthesized by reacting the secondary amine with an acylating agent such as an acid chloride, anhydride, or a carboxylic acid in the presence of a coupling agent. researchgate.netorganic-chemistry.orgnih.govacs.orgwhiterose.ac.uk The choice of acylating agent would determine the nature of the R group in the resulting amide.

Ureas and Thioureas: Urea derivatives are typically formed by the reaction of the amine with an isocyanate. researchgate.netgoogle.com Similarly, thiourea (B124793) derivatives can be prepared using an isothiocyanate. nih.govresearchgate.netnih.gov These reactions generally proceed under mild conditions to give the corresponding N,N'-disubstituted ureas and thioureas.

A summary of these derivatizations is provided in Table 3.

| Reagent | Derivative Formed |

| Acid Chloride/Anhydride | Amide |

| Isocyanate | Urea |

| Isothiocyanate | Thiourea |

Table 3: Synthesis of Amide, Urea, and Thiourea Derivatives

Formation of Sulfonamides and Quaternary Ammonium Salts

Sulfonamides: The reaction of this compound with a sulfonyl chloride in the presence of a base would yield the corresponding sulfonamide. organic-chemistry.orgorganic-chemistry.orgrsc.org This transformation is a common method for the synthesis of sulfonamides from secondary amines. nih.govacs.org

Quaternary Ammonium Salts: As a secondary amine, this compound can be further alkylated to form a tertiary amine, which can then be quaternized. sciencemadness.org Reaction with an excess of an alkylating agent, such as methyl iodide, would be expected to first form the tertiary amine, followed by the formation of the quaternary ammonium salt. google.comcdnsciencepub.comdtic.milmdpi.com The conditions for these reactions would need to be carefully selected to control the extent of alkylation.

Table 4 illustrates the formation of sulfonamides and quaternary ammonium salts.

| Reagent | Derivative Formed |

| Sulfonyl Chloride | Sulfonamide |

| Alkyl Halide (excess) | Quaternary Ammonium Salt |

Table 4: Synthesis of Sulfonamides and Quaternary Ammonium Salts

Derivatization of the Cyclopentyl Moiety

The derivatization of the 3-methylcyclopentyl group presents a greater challenge due to the relative inertness of aliphatic C-H bonds. However, modern synthetic methods offer potential avenues for functionalization. researchgate.net Radical-based reactions, for instance, could be employed to introduce functionality, although selectivity might be an issue. Directed C-H activation, where a functional group on the molecule directs a catalyst to a specific C-H bond, could offer a more controlled approach, though this would likely require the prior installation of a directing group. Given the complexity and the lack of specific literature for this system, any attempt at derivatizing the cyclopentyl moiety would be considered a significant synthetic endeavor.

Selective Oxidation/Reduction of the Methyl Group or Cyclopentyl Ring

The presence of both a methyl group on the cyclopentyl ring and the cyclopentyl ring itself offers multiple sites for selective oxidation or reduction reactions. The challenge lies in achieving regioselectivity, targeting one site without affecting the other or the electron-rich aromatic ring.

Oxidation: Selective oxidation of the tertiary carbon atom of the methylcyclopentyl group could potentially yield a hydroxylated derivative. The reaction conditions would need to be carefully controlled to prevent over-oxidation to a ketone or cleavage of the cyclopentyl ring. The use of mild oxidizing agents, perhaps in conjunction with enzymatic catalysis, could be a promising approach.

Reduction: While the cyclopentyl ring is already saturated, studies could explore ring-opening reductions under specific catalytic conditions, although this would represent a significant structural transformation. More relevant would be the investigation of the stability of the compound under various reductive conditions that might be employed for modifying other parts of a more complex molecule containing this moiety.

Table 1: Hypothetical Selective Oxidation/Reduction Reactions

| Reaction Type | Target Site | Potential Reagents | Expected Product | Key Challenges |

|---|---|---|---|---|

| Oxidation | Methyl Group (tertiary C-H) | Mild Oxidants (e.g., RuO4 with NaIO4), Biocatalysts (e.g., P450 enzymes) | 4-methoxy-N-(3-hydroxy-3-methylcyclopentyl)aniline | Achieving selectivity over benzylic positions and preventing ring cleavage. |

| Oxidation | Cyclopentyl Ring (secondary C-H) | Stronger Oxidants (e.g., KMnO4, CrO3) | Complex mixture of ketones and ring-opened products | Lack of selectivity leading to multiple products. |

Stereoselective Functionalization of the Cyclopentyl Ring

The 3-methylcyclopentyl group in this compound contains two chiral centers, leading to the existence of stereoisomers. Research into the stereoselective functionalization of the cyclopentyl ring would be crucial for the development of enantiomerically pure materials with specific properties.

Directed C-H activation using chiral catalysts could be a powerful tool to introduce new functional groups at specific positions on the cyclopentyl ring with high stereocontrol. For instance, the introduction of a hydroxyl or amino group could provide a handle for further derivatization or influence the packing of the molecules in a solid state.

Synthesis of Polymeric Materials Incorporating this compound Subunits

The incorporation of the this compound moiety into a polymer backbone could lead to materials with interesting optical, electronic, or thermal properties. The aniline (B41778) nitrogen and the aromatic ring are potential sites for polymerization.

Polycondensation and Addition Polymerization Pathways

Polycondensation: If the monomer were further functionalized with a second reactive group (e.g., a carboxylic acid or an alcohol), it could undergo polycondensation reactions to form polyesters or polyamides. For example, creating a derivative such as 4-(N-(3-methylcyclopentyl)amino)-3-carboxy-anisole would enable its use in step-growth polymerization.

Addition Polymerization: Oxidative polymerization of the aniline functionality is a common method to produce polyanilines. The bulky N-substituent and the methoxy group would be expected to influence the polymerization process and the properties of the resulting polymer, such as its solubility and conductivity.

Characterization of Polymerization Degree and Structural Integrity

A thorough characterization of any synthesized polymers would be essential.

Degree of Polymerization: Techniques such as Gel Permeation Chromatography (GPC) would be employed to determine the average molecular weight and the polydispersity index of the polymers.

Table 2: Potential Polymerization Pathways and Characterization

| Polymerization Type | Monomer Requirement | Potential Polymer Type | Characterization Techniques |

|---|---|---|---|

| Polycondensation | Bifunctionalized monomer | Polyester, Polyamide | GPC, NMR, FTIR, TGA, DSC |

| Oxidative Addition Polymerization | This compound | Substituted Polyaniline | GPC, NMR, FTIR, UV-Vis, Cyclic Voltammetry |

While the specific experimental data for this compound remains to be established, the outlined research directions provide a clear roadmap for future investigations into the rich chemistry of this compound and its potential applications in materials science.

Potential Applications in Organic Synthesis and Materials Science As a Building Block or Reagent

Role as a Chiral Building Block or Ligand Precursor in Asymmetric Synthesis

The presence of a chiral center in the 3-methylcyclopentyl group makes 4-methoxy-N-(3-methylcyclopentyl)aniline a potentially valuable chiral building block. Chiral amines are fundamental in asymmetric synthesis, serving as resolving agents, chiral auxiliaries, and precursors to chiral ligands for catalysis.

Enantioselective Catalysis Applications

The nitrogen atom in this compound can be readily incorporated into more complex ligand scaffolds. For instance, it could be functionalized to create bidentate or tridentate ligands for transition metal-catalyzed enantioselective reactions. The stereochemistry of the 3-methylcyclopentyl group can induce a chiral environment around the metal center, influencing the stereochemical outcome of reactions such as asymmetric hydrogenation, C-C bond formation, and cyclization reactions. The methoxy (B1213986) group, being an electron-donating group, can also modulate the electronic properties of the catalyst, potentially enhancing its reactivity and selectivity.

Utilization in the Synthesis of Complex Organic Molecules

Substituted anilines are versatile intermediates in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and natural products.

As a Precursor for Nitrogen-Containing Heterocyclic Systems

The aniline (B41778) moiety is a common starting point for the construction of nitrogen-containing heterocyclic compounds. researchgate.netmdpi.comnih.gov The secondary amine functionality in this compound can participate in various cyclization reactions to form heterocycles such as indoles, quinolines, and benzodiazepines. The 3-methylcyclopentyl group would be incorporated into the final structure, potentially influencing its biological activity and physical properties. The synthesis of such heterocyclic systems is of great interest due to their prevalence in biologically active molecules. nih.gov

As a Scaffold for Natural Product Analogs or Advanced Organic Frameworks

The unique combination of a planar aromatic ring and a three-dimensional chiral aliphatic group makes this compound an interesting scaffold for the synthesis of natural product analogs. By modifying the aniline core and the cyclopentyl ring, a library of diverse molecules can be generated for screening in drug discovery programs. Furthermore, the bifunctional nature of the molecule could allow for its incorporation into larger, well-defined structures like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where the chiral cyclopentyl group could impart chirality to the entire framework.

Exploration in Dye Chemistry, Pigment Synthesis, and Optical Materials

Aniline derivatives are foundational in the synthesis of various dyes and pigments. The methoxy group on the aromatic ring of this compound acts as an auxochrome, a group that can intensify the color of a chromophore.

By coupling this aniline with diazonium salts, a range of azo dyes could be synthesized. The specific shade and properties of these dyes would be influenced by both the methoxy group and the sterically demanding 3-methylcyclopentyl substituent. The latter could affect the planarity of the dye molecule and its aggregation behavior, which in turn influences its color and fastness properties. In the realm of optical materials, derivatives of this compound could be investigated for non-linear optical (NLO) properties, where the combination of an electron-donating group (methoxy) and the amine functionality can contribute to a large molecular hyperpolarizability.

Integration into Responsive Materials or Chemical Sensors

The amine functionality of this compound provides a site for interaction with various chemical species, making it a candidate for integration into responsive materials and chemical sensors. For example, it could be incorporated into a polymer backbone, where the nitrogen atom could act as a binding site for metal ions or protons. Changes in the local chemical environment would lead to a change in the material's properties, such as its fluorescence or conductivity, forming the basis of a sensor. The chiral nature of the molecule could also be exploited to develop sensors capable of distinguishing between enantiomers of a target analyte.

Electrochemical Sensing Platforms

There is currently no available research demonstrating the use of this compound in the development of electrochemical sensing platforms. The electrochemical properties of this specific molecule have not been characterized in the scientific literature.

Optoelectronic Device Components

Similarly, a review of existing literature reveals no instances of this compound being incorporated into optoelectronic device components. Its electronic and photophysical properties, which are critical for such applications, have not been reported.

Contribution to Supramolecular Chemistry and Molecular Recognition Studies

The potential for this compound to contribute to supramolecular chemistry and molecular recognition is yet to be explored. The interplay of the methoxy group, the aniline nitrogen, and the stereochemistry of the 3-methylcyclopentyl group could theoretically lead to interesting non-covalent interactions. However, no studies have been published that investigate these potential properties or its use in forming host-guest complexes or other supramolecular assemblies.

Future Research Directions and Unexplored Avenues for 4 Methoxy N 3 Methylcyclopentyl Aniline

Development of Highly Sustainable and Environmentally Benign Synthetic Routes

The synthesis of substituted anilines and secondary amines often relies on traditional methods that may involve harsh reaction conditions, hazardous reagents, and significant waste generation. A primary future objective will be the development of green and sustainable synthetic pathways to 4-methoxy-N-(3-methylcyclopentyl)aniline.

Key Research Thrusts:

Catalytic Reductive Amination: Exploring highly efficient and selective catalysts (e.g., those based on earth-abundant metals) for the reductive amination of 4-methoxyaniline with 3-methylcyclopentanone (B121447). This approach, a cornerstone for secondary amine synthesis, can be optimized to use greener reducing agents like molecular hydrogen or silanes in place of less environmentally friendly hydrides.

Biocatalysis: Investigating the use of enzymes, such as transaminases or engineered reductases, to catalyze the key bond-forming steps. Biocatalysis offers the potential for high selectivity under mild, aqueous conditions, significantly reducing the environmental footprint.

Renewable Feedstocks: Research into sourcing starting materials, such as 4-methoxyaniline and 3-methylcyclopentanone, from renewable bio-based feedstocks would represent a major advance in the sustainability of the entire synthetic process.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Catalytic Reductive Amination | High atom economy, potential for high yields. | Catalyst cost and recyclability, selectivity with chiral substrates. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, aqueous media. | Enzyme stability and availability, substrate scope. |

| Renewable Feedstocks | Reduced reliance on petrochemicals, lower carbon footprint. | Development of efficient conversion pathways from biomass. |

In-depth Stereochemical Resolution and Enantioselective Synthesis Strategies

The presence of a chiral 3-methylcyclopentyl group means that this compound can exist as multiple stereoisomers. The biological and material properties of these isomers are likely to be distinct. Therefore, a critical area of future research is the development of methods to access stereochemically pure forms of the molecule.

Unexplored Avenues:

Chiral Resolution: Developing efficient methods for resolving racemic mixtures of this compound, for instance, through diastereomeric salt formation with chiral acids or through chiral chromatography.

Asymmetric Synthesis: The most elegant approach is the development of an enantioselective synthesis. This could involve the use of chiral catalysts or auxiliaries in the key C-N bond-forming reaction. Drawing inspiration from asymmetric syntheses of other chiral amines, this would provide direct access to specific enantiomers.

Stereochemical Assignment: Unambiguously determining the absolute configuration of the synthesized enantiomers using techniques such as X-ray crystallography and vibrational circular dichroism will be essential.

Exploration of Novel Catalytic Applications Beyond Traditional Organic Synthesis

Substituted anilines and related amine compounds can themselves act as ligands or catalysts in a variety of chemical transformations. A fascinating, yet completely unexplored, avenue is the potential for this compound and its derivatives to serve in catalytic roles.

Potential Catalytic Roles:

Organocatalysis: The nitrogen atom could be a key feature in designing novel organocatalysts, for example, in asymmetric Mannich or Michael reactions.